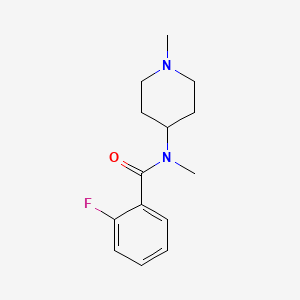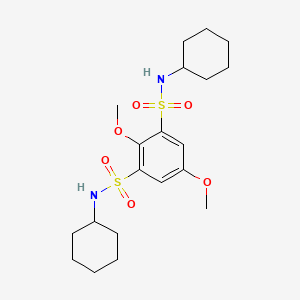
diethyl 2,3,4,9-tetrahydro-1H-carbazole-1,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-DIETHYL 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1,6-DICARBOXYLATE is a complex organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics. This compound, in particular, is characterized by its unique structure, which includes a tetrahydrocarbazole core with diethyl and dicarboxylate functional groups.
Preparation Methods
The synthesis of 1,6-DIETHYL 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1,6-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydrocarbazole core through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone . The resulting tetrahydrocarbazole is then subjected to alkylation reactions to introduce the diethyl groups. Finally, esterification reactions are employed to attach the dicarboxylate groups, resulting in the formation of the target compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
1,6-DIETHYL 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1,6-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the functional groups on the carbazole core.
Substitution: Electrophilic substitution reactions are common for carbazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with selenium (IV) oxide can yield carbazole-1-ones, while reduction with catalytic hydrogenation can produce tetrahydrocarbazole derivatives .
Scientific Research Applications
1,6-DIETHYL 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1,6-DICARBOXYLATE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: Carbazole derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: In materials science, carbazole derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1,6-DIETHYL 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, its anti-inflammatory properties may result from the inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
1,6-DIETHYL 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1,6-DICARBOXYLATE can be compared with other carbazole derivatives such as:
1,2,3,4-Tetrahydrocarbazole: This compound lacks the diethyl and dicarboxylate groups, resulting in different chemical and biological properties.
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole: The presence of a bromine atom introduces additional reactivity and potential for further functionalization.
1-Methyl-2,3,4,9-tetrahydro-1H-β-carboline-1,3-dicarboxylic acid: This compound has a similar core structure but different substituents, leading to distinct biological activities.
The uniqueness of 1,6-DIETHYL 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1,6-DICARBOXYLATE lies in its specific functional groups, which confer unique chemical reactivity and biological activity compared to other carbazole derivatives.
Properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
diethyl 2,3,4,9-tetrahydro-1H-carbazole-1,6-dicarboxylate |
InChI |
InChI=1S/C18H21NO4/c1-3-22-17(20)11-8-9-15-14(10-11)12-6-5-7-13(16(12)19-15)18(21)23-4-2/h8-10,13,19H,3-7H2,1-2H3 |
InChI Key |
DKFCHNMEFGQKMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[1,2-phenylenebis(methylenethio)]bis(1-methyl-1H-benzimidazole)](/img/structure/B11500154.png)
![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11500160.png)
![N-(3-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B11500163.png)
![Ethyl {[6-amino-1-(2-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetate](/img/structure/B11500169.png)
![4-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11500186.png)

![Diethyl 5',5',9'-trimethyl-6'-propanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate](/img/structure/B11500207.png)
![5-(3,4-dimethoxyphenyl)-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11500221.png)
![N-[1-(3,4-dimethylphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methoxybenzamide](/img/structure/B11500230.png)
![3-Benzyl-1-[2-(3,4-diethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B11500233.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-N-[4-(pyridin-4-ylmethyl)phenyl]prolinamide](/img/structure/B11500239.png)
![5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11500248.png)
![4-methoxy-3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11500251.png)

